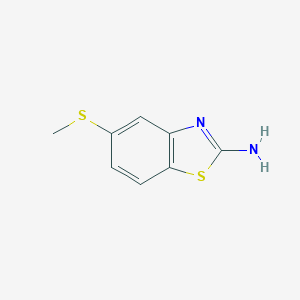

2-Benzothiazolamine,5-(methylthio)-(9CI)

Description

BenchChem offers high-quality 2-Benzothiazolamine,5-(methylthio)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine,5-(methylthio)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

193423-34-6 |

|---|---|

Molecular Formula |

C8H8N2S2 |

Molecular Weight |

196.3 g/mol |

IUPAC Name |

5-methylsulfanyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |

InChI Key |

STGOCRXYXKZBMD-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)SC(=N2)N |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC(=N2)N |

Synonyms |

2-Benzothiazolamine,5-(methylthio)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI), a benzothiazole derivative of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general methodologies relevant to the benzothiazole class of compounds.

Core Physical and Chemical Properties

The physical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI) are not extensively documented in publicly available literature. The data presented below is based on predicted values from computational models.

Table 1: Predicted Physicochemical Properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI)

| Property | Value | Source |

| CAS Number | 193423-34-6 | |

| Molecular Formula | C₈H₈N₂S₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Boiling Point | 381.9 ± 34.0 °C | [1] |

| Density | 1.39 ± 0.1 g/cm³ | [1] |

| pKa | 4.11 ± 0.10 | [1] |

Note: The properties listed in Table 1 are predicted and have not been experimentally verified.

For the purpose of comparison, experimentally determined physical properties of a structurally related compound, 2-(Methylthio)benzothiazole (CAS: 615-22-5), are provided in the table below. It is crucial to note that these values are not for 2-Benzothiazolamine, 5-(methylthio)-.

Table 2: Experimental Physical Properties of 2-(Methylthio)benzothiazole

| Property | Value | Source |

| Melting Point | 43-46 °C | |

| Boiling Point | 174-175 °C at 22 Torr | [2] |

| Density | 1.31 g/cm³ | [2] |

| Water Solubility | 110.8 mg/L at 25 °C (estimated) | [3] |

| Flash Point | >110 °C | [3] |

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI) are not available in the cited literature. However, this section outlines a general experimental workflow for the synthesis of 2-aminobenzothiazole derivatives, which is a crucial first step for any subsequent physical property determination.

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. Another modern approach is the transition metal-catalyzed intramolecular oxidative coupling of N-arylthioureas.

Below is a generalized workflow for the synthesis of a 2-aminobenzothiazole derivative, which could be adapted for 2-Benzothiazolamine, 5-(methylthio)-.

Caption: Generalized workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

Methodology Details:

-

Thiocyanation: The substituted aniline (e.g., 4-(methylthio)aniline) is dissolved in a suitable solvent, typically glacial acetic acid. To this solution, potassium thiocyanate is added. The mixture is cooled in an ice bath.

-

Halogenation and Cyclization: A solution of bromine in acetic acid is added dropwise to the cooled mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature and then heated to induce cyclization, leading to the formation of the 2-aminobenzothiazole ring.

-

Work-up and Purification: The reaction mixture is cooled and then poured into water. The resulting precipitate is neutralized with a base (e.g., ammonia solution). The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Biological Activity

There is currently no specific information available in the searched literature regarding the signaling pathways or detailed biological activities of 2-Benzothiazolamine, 5-(methylthio)- (9CI). However, the broader class of benzothiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] Further research is required to elucidate the specific biological profile of this compound.

As no specific signaling pathways are documented, a logical relationship diagram illustrating the potential applications based on the properties of the benzothiazole scaffold is provided below.

Caption: Logical relationship of 2-Benzothiazolamine, 5-(methylthio)- to potential applications.

References

- 1. 193423-34-6 CAS MSDS (2-Benzothiazolamine,5-(methylthio)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)benzothiazole

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole, including its chemical properties, synthesis, and biological significance.

Initial Clarification on Chemical Identity: It is important to note that searches for "2-Benzothiazolamine, 5-(methylthio)-" did not yield a corresponding unique chemical entity. The information presented here pertains to the closely related and well-documented compound, 2-(Methylthio)benzothiazole , which is assigned the CAS Number 615-22-5 .[1][2]

Chemical and Physical Properties

2-(Methylthio)benzothiazole is an organic compound featuring a benzothiazole core with a methylthio group attached at the second position.[3] It is recognized for its role as a fungicide and its applications in the rubber and plastics industries as a processing aid and accelerator.[1] The compound typically appears as a white to light yellow crystalline powder.[1]

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole

| Property | Value | Reference(s) |

| CAS Number | 615-22-5 | [1][2] |

| Molecular Formula | C₈H₇NS₂ | [1][2][4] |

| Molecular Weight | 181.28 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 43-46 °C | |

| Boiling Point | 177 °C at 22 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| SMILES | CSc1nc2ccccc2s1 |

Synthesis Protocols

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, often starting from 2-aminothiophenol.[6][7] A general and efficient method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[8]

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

A common laboratory-scale synthesis involves the reaction of o-aminothiophenol with a carboxylic acid at an elevated temperature.[9]

Materials:

-

o-Aminothiophenol (1 mmol)

-

Carboxylic acid (e.g., a methylthio-containing carboxylic acid) (1 mmol)

Procedure:

-

Combine equimolar amounts of o-aminothiophenol and the desired carboxylic acid in a reaction vessel.

-

Heat the mixture at 150°C for 30 minutes in the absence of a solvent and catalyst.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified, often through recrystallization or column chromatography.[10]

This method is noted for its high conversion rates, short reaction times, and clean reaction profiles.[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the biological activity of 2-(Methylthio)benzothiazole (MTBT), particularly its toxicological effects. Research using a zebrafish model has demonstrated that MTBT can induce cardiovascular toxicity.[11]

Cardiovascular Toxicity and Apoptotic Pathway

Exposure to MTBT in zebrafish larvae has been shown to cause a decrease in heart rate, pericardial edema, and cardiac malformations.[11] Mechanistic investigations have revealed that MTBT upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a key event that activates the apoptotic pathway, leading to the observed cardiovascular toxicity.[11]

The protein-protein interaction network analysis has identified PTGS2 as a core target of MTBT. PTGS2 is known to interact with other key proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in the regulation of apoptosis and inflammatory responses.[11] Upregulation of Ctsk can activate NF-κB signaling, inducing apoptosis, while the inhibition of PARP2 can amplify TNF-α-mediated cell death.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Methylthio)benzothiazole|lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcps.org [ijcps.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Diverse Biological Activities of 2-Aminobenzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential in treating a range of diseases, from cancer to microbial infections and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and workflows.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[1]

Inhibition of Key Kinases

A significant mechanism of action for many anticancer 2-aminobenzothiazole derivatives is the inhibition of protein kinases crucial for tumor growth and vascularization.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1] Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 23 showed a half-maximal inhibitory concentration (IC50) of 97 nM against VEGFR-2.[1] Another derivative, compound 19 , exhibited an IC50 value of 0.5 µM.[1] The inhibition of VEGFR-2 by these compounds leads to a reduction in tumor angiogenesis.

-

PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. A novel 2-aminobenzothiazole derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM.[1] This compound demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells.[1]

Antiproliferative Activity

Numerous studies have demonstrated the direct antiproliferative effects of 2-aminobenzothiazole derivatives against a variety of cancer cell lines.

-

Optically active thiourea derivatives incorporating the 2-aminobenzothiazole scaffold, such as IVe , IVf , and IVh , were found to be effective against Ehrlich Ascites Carcinoma (EAC), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 48 µM.[2]

-

Hybrid molecules combining 2-aminobenzothiazole with a piperazine moiety, specifically compounds OMS5 and OMS14 , showed notable growth reduction in lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values between 22.13 and 61.03 μM.[3][4]

Other Anticancer Mechanisms

Beyond kinase inhibition and direct cytotoxicity, 2-aminobenzothiazole derivatives have been shown to target other critical cellular processes.

-

LSD1 Inhibition: Lysine-Specific Demethylase 1 (LSD1) is an epigenetic regulator often overexpressed in cancer. Compound 95 , a 2-aminobenzothiazole derivative, displayed an IC50 of 18.4 μM against the LSD1 enzyme.[1]

-

FAK Inhibition: Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival. Compound 24 was shown to block the enzymatic activity of FAK with an IC50 value of 19.5 µM.[1]

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

| 23 | VEGFR-2 | 97 nM | [1] |

| 19 | VEGFR-2 | 0.5 µM | [1] |

| 20 | VEGFR-2 | 0.15 µM | [1] |

| 21 | VEGFR-2 | 0.19 µM | [1] |

| 54 | PI3Kα | 1.03 nM | [1] |

| 94 | LSD1 | 43.8 µM | [1] |

| 95 | LSD1 | 18.4 µM | [1] |

| 24 | FAK | 19.5 µM | [1] |

| IVe, IVf, IVh | EAC, MCF-7, HeLa | 10-48 µM | [2] |

| OMS5, OMS14 | A549, MCF-7 | 22.13-61.03 µM | [3][4] |

Antimicrobial Activity

2-Aminobenzothiazole derivatives also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi.

Antifungal Activity

Several studies have highlighted the potential of these compounds as antifungal agents. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their in vitro antimicrobial activity.[5] While they showed limited antibacterial effects, many compounds displayed noteworthy antifungal activity.[5]

-

Compounds 1n and 1o were particularly effective, showing Minimum Inhibitory Concentration (MIC) values of 4-8 µg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis.[5] The presence of bulky substituents at the 6-position of the 2-aminobenzothiazole ring was found to be important for enhancing antifungal activity.[5]

Antibacterial Activity

While some studies report limited antibacterial action, others have identified 2-aminobenzothiazole derivatives with moderate to good activity against various bacterial strains.[6][7][8]

-

New amide derivatives of 2-aminobenzothiazole, at a concentration of 250 µg/mL, showed moderate activity against Gram-negative Escherichia coli.[9]

-

Compounds MZ1 and MZ2 were moderately active against the Gram-positive Staphylococcus epidermidis, and MZ1 also showed moderate activity against Klebsiella pneumoniae.[9]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 1n | Candida albicans | 4 µg/mL | [5] |

| 1e, 1f, 1o | Candida albicans | 8 µg/mL | [5] |

| 1n | Candida tropicalis | 4 µg/mL | [5] |

| 1o | Candida parapsilosis | 4 µg/mL | [5] |

| Amide Derivatives | Escherichia coli | Moderate at 250 µg/mL | [9] |

| MZ1, MZ2 | Staphylococcus epidermidis | Moderate at 250 µg/mL | [9] |

| MZ1 | Klebsiella pneumoniae | Moderate at 250 µg/mL | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminobenzothiazole derivatives have been well-documented, with many compounds showing efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11]

-

Compounds 2g and 3g were found to inhibit both COX-1 and COX-2 catalyzed prostaglandin biosynthesis.[11] Compound 3g was more selective for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard assay for evaluating the in vivo anti-inflammatory activity of novel compounds. Several 2-aminobenzothiazole derivatives have demonstrated significant reductions in paw edema in this model.[10][12]

-

Compounds 17c and 17i , bearing benzenesulphonamide and carboxamide moieties, inhibited carrageenan-induced rat paw edema by up to 80% and 78%, respectively, at 3 hours post-carrageenan injection.[10]

-

A series of novel 2-aminobenzothiazole derivatives showed significant anti-inflammatory activity, with compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) being among the most active.[12]

Table 3: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Assay | Activity (% Inhibition) | Reference |

| 17c | Carrageenan-induced paw edema (3h) | 80% | [10] |

| 17i | Carrageenan-induced paw edema (3h) | 78% | [10] |

| 2g | In vitro COX-1/COX-2 inhibition | Active | [11] |

| 3g | In vitro COX-2 selective inhibition | Active | [11] |

| Bt2, Bt7 | Carrageenan-induced paw edema | Significant | [12] |

Other Biological Activities

Beyond the major areas discussed, 2-aminobenzothiazole derivatives have shown potential in other therapeutic areas, including as antidiabetic and enzyme inhibitors for various diseases.[13][14]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

-

Preparation of Inoculum:

-

Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for yeast.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (visible growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. Anti-inflammatory compounds reduce the extent of this edema.

Detailed Protocol:

-

Animals:

-

Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (n=5-6 per group): a control group, a positive control group, and treatment groups.

-

Administer the 2-aminobenzothiazole derivative orally (p.o.) or intraperitoneally (i.p.) to the treatment groups at various doses.

-

Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) to the control group.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to the positive control group.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Compare the results of the treatment groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

dot

Caption: VEGFR-2 signaling pathway in angiogenesis.

PI3K/Akt Signaling Pathway in Cancer

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> CellGrowth; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335"]; Aminobenzothiazole -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; }

Caption: COX-2 pathway in inflammation.

Experimental Workflow for In Vitro Anticancer Screening

dot

Caption: Experimental workflow for in vitro anticancer screening.

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. inotiv.com [inotiv.com]

Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Benzothiazolamine, 5-(methylthio)- is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented biological activities of the broader benzothiazole chemical class. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The biological versatility of benzothiazoles stems from their ability to interact with a diverse range of molecular targets, primarily enzymes and protein kinases. Given the structural similarity, it is plausible that 2-Benzothiazolamine, 5-(methylthio)- shares therapeutic targets with other members of the benzothiazole family.

Potential Therapeutic Targets

Based on extensive research on benzothiazole derivatives, the following enzyme families and signaling pathways are proposed as potential therapeutic targets for 2-Benzothiazolamine, 5-(methylthio)-.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][3][4] Numerous benzothiazole derivatives have been identified as potent inhibitors of various human CA isoforms (hCA I, hCA II, hCA V, and hCA XII).[1][5][6]

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[7] Inhibition of these enzymes, particularly topoisomerase II, is a well-established mechanism for anticancer drugs.[7][8] Several benzothiazole derivatives have demonstrated significant inhibitory activity against human DNA topoisomerase IIα, suggesting their potential as anticancer agents.[7][8][9]

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Benzothiazole derivatives have been shown to inhibit various protein kinases:

-

Phosphoinositide 3-Kinases (PI3Ks) and mTORC1: These are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10]

-

ATR Kinase: A central regulator of the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[11]

-

Rho-associated kinase (ROCK-II): Involved in regulating cell shape, motility, and contraction, with implications in cardiovascular diseases and cancer.[12]

Bacterial Enzymes

The benzothiazole scaffold is also a promising framework for the development of novel antibacterial agents. Derivatives have been shown to target essential bacterial enzymes that are absent in humans, offering a potential for selective toxicity.[13] Key bacterial targets include:

-

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for fluoroquinolone antibiotics.[14]

-

Dihydropteroate Synthase (DHPS): An enzyme in the bacterial folate biosynthesis pathway, which is the target of sulfonamide antibiotics.[15][16]

-

Other Bacterial Enzymes: Including dihydroorotase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), and dihydrofolate reductase.[13][17]

Quantitative Data on Benzothiazole Derivatives

The following tables summarize the inhibitory activities of various benzothiazole derivatives against their respective targets, as reported in the literature.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

| Amino acid-benzothiazole conjugates | hCA II | Micromolar range (µM) | [1][2] |

| Amino acid-benzothiazole conjugates | hCA V | Micromolar range (2.9 to 88.1 µM) | [1][2] |

Table 2: Inhibition of Human Topoisomerase IIα by Benzothiazole Derivatives

| Compound | IC50 | Reference |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | 39 nM | [8][9] |

| 2-(4-bromophenyl)benzothiazole (M9) | 8.1 µM | [9] |

Table 3: Inhibition of Protein Kinases by Benzothiazole Derivatives

| Compound Class | Target Kinase | IC50 | Reference |

| Benzothiazole derivatives containing pyridine | PI3Kα, PI3Kβ | Not Specified | [10] |

| Benzothiazole derivatives containing pyridine | mTORC1 | Not Specified | [10] |

| Chromone-benzothiazole hybrid (Compound 7h) | ATR Kinase (pChk1 inhibition) | 3.995 µM (in HeLa cells) | [11] |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora Kinase | 0.5 µM | [10] |

| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E | 23.1 ± 1.2 nM | [10] |

Table 4: Inhibition of Bacterial Enzymes by Benzothiazole Derivatives

| Compound Class | Target Enzyme | Minimum Inhibitory Concentration (MIC) / IC50 | Target Organism | Reference |

| Benzothiazole-scaffold based inhibitors | DNA Gyrase | < 10 nM (IC50) | E. coli, A. baumannii, P. aeruginosa | [14] |

| Benzothiazole-scaffold based inhibitors | Topoisomerase IV | 64 - 352 nM (IC50) | E. coli, A. baumannii, P. aeruginosa | [14] |

| Sulfonamide analogues of benzothiazole | Dihydropteroate Synthase | 3.1 - 6.2 µg/ml (MIC) | P. aeruginosa, S. aureus, E. coli | [13] |

| Amino-benzothiazole Schiff base analogues | Casdihydrofolate Reductase | 15.62 µg/ml (MIC) | E. coli, P. aeruginosa | [13] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[5]

Methodology:

-

Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The benzothiazole inhibitor is dissolved in DMSO to create a stock solution.

-

Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator (e.g., phenol red) in a stopped-flow instrument.

-

Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.[8]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the relaxation of the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.

-

Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the DNA relaxation activity.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by benzothiazole derivatives.

Experimental Workflow Diagram

Caption: Workflow for a topoisomerase IIα relaxation assay.

Conclusion

The benzothiazole scaffold represents a versatile platform for the design of inhibitors targeting a wide range of enzymes and signaling pathways implicated in various diseases. While direct evidence for the therapeutic targets of 2-Benzothiazolamine, 5-(methylthio)- is currently lacking, the extensive research on structurally related compounds provides a strong foundation for future investigations. The potential targets outlined in this guide, including carbonic anhydrases, topoisomerases, protein kinases, and bacterial enzymes, offer promising avenues for elucidating the mechanism of action and therapeutic potential of this specific molecule. Further experimental validation is crucial to confirm these hypotheses and to advance the development of 2-Benzothiazolamine, 5-(methylthio)- as a potential therapeutic agent.

References

- 1. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 11. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of 2-(Methylthio)benzothiazole Properties: A Technical Guide

Disclaimer: The initial query for "2-Benzothiazolamine, 5-(methylthio)-" did not yield specific results for a compound with this exact nomenclature in publicly available databases. However, extensive data is available for the closely related and structurally similar compound, 2-(Methylthio)benzothiazole . This guide will proceed under the assumption that 2-(Methylthio)benzothiazole is the compound of interest and will use it as the subject for detailing in silico prediction methodologies.

This technical guide provides a comprehensive overview of the predicted physicochemical and biological properties of 2-(Methylthio)benzothiazole. It is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available data, methodologies for in silico prediction, and visualization of relevant biological pathways.

Physicochemical and Predicted Properties of 2-(Methylthio)benzothiazole

The following tables summarize the key physicochemical and predicted drug-likeness properties of 2-(Methylthio)benzothiazole, compiled from various chemical databases.

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole

| Property | Value | Source |

| Molecular Formula | C₈H₇NS₂ | [1] |

| Molecular Weight | 181.27 g/mol | [2] |

| Melting Point | 43-48 °C | [2] |

| Boiling Point | 302.00 to 303.00 °C @ 760.00 mm Hg (estimated) | [3] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | [3][4] |

| Water Solubility | 0.2 g/L (predicted) | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.16 - 3.43 (predicted) | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

Table 2: Predicted ADMET and Drug-Likeness Properties of 2-(Methylthio)benzothiazole

| Property | Value | Source |

| pKa (Strongest Basic) | 1.13 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Polar Surface Area | 12.89 Ų | [5] |

| Rotatable Bond Count | 1 | [5] |

| Bioavailability | Yes | [5] |

| Rule of Five | Yes | [5] |

| Ghose Filter | No | [5] |

| Veber's Rule | Yes | [5] |

Known and Predicted Biological Activities

Benzothiazole derivatives are known to possess a wide range of biological activities.[6][7][8] For 2-(Methylthio)benzothiazole specifically, the following activities have been reported or are predicted based on its structure.

Table 3: Biological Activities of 2-(Methylthio)benzothiazole

| Activity | Description | Source |

| Aryl Hydrocarbon Receptor (AhR) Agonist | The compound is identified as an agonist of the Aryl Hydrocarbon Receptor, a transcription factor involved in xenobiotic metabolism and immune responses. | [4] |

| Antimicrobial and Antifungal | The benzothiazole scaffold is associated with broad antimicrobial and antifungal properties.[6] | |

| Cytotoxicity | Some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.[9] | |

| Enzyme Inhibition | Derivatives of the parent compound, 2-Mercaptobenzothiazole, are known to inhibit several enzymes.[6] |

Methodologies for In Silico Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical property prediction are crucial in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing time and cost.[10] The data presented in this guide for 2-(Methylthio)benzothiazole can be generated using a variety of computational models and software.

-

Molecular Input: The process begins with obtaining the 2D or 3D structure of the molecule, typically in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File). For 2-(Methylthio)benzothiazole, the SMILES string is CSc1nc2ccccc2s1.[5]

-

Descriptor Calculation: The molecular structure is used to calculate a wide range of numerical descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., molecular shape, surface area).[11]

-

Model Application: The calculated descriptors are fed into pre-built predictive models. These models are typically developed using machine learning algorithms (like random forests, support vector machines, or deep neural networks) trained on large datasets of compounds with experimentally determined properties.[12]

-

Prediction Generation: The model outputs a predicted value for the property of interest (e.g., solubility, logP, toxicity).

-

Confidence Assessment: It is crucial to assess the reliability of the prediction. This is often done by considering the applicability domain of the model, which is the chemical space of compounds for which the model is expected to make reliable predictions.

-

Quantitative Structure-Property Relationships (QSPR): These models establish a mathematical relationship between molecular descriptors and a specific physicochemical property.[13]

-

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate its binding affinity and potential biological activity.[10]

-

Physicochemical Property Prediction Software: Several software packages and web servers are available for these predictions, including:

-

SwissADME

-

ACD/Labs Percepta

-

Schrödinger Suite

-

MOE (Molecular Operating Environment)

-

Visualizations

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties.

Given that 2-(Methylthio)benzothiazole is a reported agonist of the Aryl Hydrocarbon Receptor (AhR), understanding this pathway is essential for predicting its biological effects.[4] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[14][15][16]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

- 4. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 12. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The 2-Aminobenzothiazole Scaffold: A Comprehensive Review for Drug Discovery

A versatile heterocyclic scaffold, 2-aminobenzothiazole, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of this privileged structure, focusing on its synthesis, chemical properties, and therapeutic potential.

The unique structural arrangement of a fused benzene and thiazole ring, with an amino group at the 2-position, endows 2-aminobenzothiazole derivatives with the ability to interact with a diverse range of biological targets.[1][2] This has led to the development of compounds with promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This review summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and visualizes complex biological pathways and experimental workflows.

Synthesis of the 2-Aminobenzothiazole Core

The synthesis of the 2-aminobenzothiazole scaffold is versatile, with several established methods. A classical and widely employed method involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid.[2] However, this method is not universally applicable, as unwanted thiocyanation at the para position can occur with 4-unsubstituted anilines.[2]

Alternative and often more general approaches utilize phenylthioureas as precursors.[2] A common strategy involves the cyclization of suitable precursors to form the benzothiazole core with the desired amino group at the 2-position.[1] One-pot multicomponent reactions are also gaining traction as they offer advantages such as simplicity, high yields, and reduced reaction times, often utilizing environmentally friendly solvents like water.[3] For more specialized applications, solid-phase synthesis protocols have been developed to facilitate the rapid generation of 2-aminobenzothiazole libraries.[2]

A general synthetic workflow is depicted below:

References

- 1. iajesm.in [iajesm.in]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to Synthesis and Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a core molecular framework demonstrating a remarkable propensity for binding to a diverse array of biological targets.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 2-aminobenzothiazole compounds, tailored for researchers, scientists, and professionals in drug development. We delve into detailed synthetic methodologies, present a comprehensive overview of their biological activities with quantitative data, and visualize the intricate signaling pathways they modulate.

Synthetic Strategies: From Classical Cyclization to Modern Catalysis

The synthesis of the 2-aminobenzothiazole core and its derivatives has been a subject of extensive research, leading to the development of numerous efficient protocols.[5][6] These methods can be broadly categorized into classical approaches and modern catalytic systems.

One of the most established methods involves the reaction of substituted anilines with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine in acetic acid.[6] This electrophilic cyclization reaction provides a direct route to a variety of substituted 2-aminobenzothiazoles. Another classical approach utilizes the condensation of ortho-aminothiophenol with various reagents.[6]

More contemporary methods leverage the power of transition-metal catalysis, offering improved efficiency and broader substrate scope. For instance, palladium- and ruthenium-catalyzed intramolecular oxidative cyclization of N-arylthioureas has been successfully employed for the synthesis of 2-aminobenzothiazole derivatives.[7] These modern techniques often proceed under milder reaction conditions and demonstrate greater functional group tolerance, making them highly valuable in the construction of complex molecular architectures.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles

This protocol outlines a general procedure for the synthesis of 2-aminobenzothiazole derivatives via the reaction of a substituted aniline with potassium thiocyanate and bromine.

Materials:

-

Substituted aniline (1.0 eq)

-

Potassium thiocyanate (2.0 eq)

-

Glacial acetic acid

-

Bromine (1.0 eq) in glacial acetic acid

-

Concentrated ammonia solution

-

Ethanol

Procedure:

-

A solution of the substituted aniline in glacial acetic acid is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to below 10 °C.

-

Potassium thiocyanate is added to the solution and stirred until dissolved.

-

A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

-

The resulting precipitate is filtered, washed with cold acetic acid, and then with water.

-

The crude product is suspended in hot water and the solution is neutralized with a concentrated ammonia solution to a pH of 6.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The final product is purified by recrystallization from ethanol.[3][6]

A Spectrum of Biological Activities: Targeting Cancer, Microbes, and Metabolic Disorders

The versatility of the 2-aminobenzothiazole scaffold is underscored by its wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3][4][8][9]

Anticancer Potential

A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[2][8][10] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism, is a frequently dysregulated pathway in cancer and a key target of many 2-aminobenzothiazole-based inhibitors.[8][11]

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| OMS5 | - | 22.13 - 61.03 | A549 (Lung), MCF-7 (Breast) | [10] |

| OMS14 | PIK3CD/PIK3R1 | - (65% inhibition at 100 µM) | - | [8][10] |

| Compound 13 | - | 6.43 (HCT116), 9.62 (A549), 8.07 (A375) | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | [2] |

| Compound 20 | VEGFR-2 | 0.15 | - | [2] |

| Compound 21 | VEGFR-2 | 0.19 | - | [2] |

| Compound 53 | PI3Kβ | 0.02 | PC-3, DU145 (Prostate) | [2] |

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of microbial pathogens. Studies have shown that certain substitutions on the benzothiazole ring can lead to potent antibacterial and antifungal agents.[9][12] For instance, some 6-substituted 2-aminobenzothiazole derivatives have exhibited notable in vitro antifungal activity against various Candida species.

| Compound | Organism | MIC (mg/mL) | Reference |

| 6-substituted derivatives | Candida species | 4-8 | |

| Compound 1n, 1o | Candida albicans, Candida parapsilosis, Candida tropicalis | 4-8 | [9] |

Antidiabetic Properties

The therapeutic potential of 2-aminobenzothiazoles extends to metabolic disorders, with several derivatives being investigated as antidiabetic agents.[4][13] These compounds have been designed to target key proteins involved in glucose metabolism. In vivo studies in rat models of type 2 diabetes have shown that certain 2-aminobenzothiazole derivatives can effectively reduce blood glucose levels and improve the lipid profile.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the intricate biological processes influenced by these compounds and the methodologies used to discover them, we provide the following visualizations created using the DOT language.

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole compounds.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued prominence in the field of drug discovery. The detailed synthetic protocols, comprehensive biological data, and clear visualizations provided in this guide aim to equip researchers with the knowledge necessary to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. jocpr.com [jocpr.com]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. uokerbala.edu.iq [uokerbala.edu.iq]

- 13. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. Derivatives of this nucleus have demonstrated potent anticancer, antimicrobial, and neuroprotective effects, making it a fertile ground for drug discovery and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aminobenzothiazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of crucial protein kinases and other enzymes that are dysregulated in cancer.

Structure-Activity Relationship Insights

The anticancer potency of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-amino group.

-

Substitution at the 2-Amino Position: The 2-amino group is a critical pharmacophoric feature and a key site for modification.[1][2] Introducing various moieties at this position has led to the discovery of potent anticancer agents. For instance, the incorporation of a piperazine ring has been shown to enhance cytotoxic activity against breast and colon cancer cell lines.[1][3]

-

Substitution on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have been particularly fruitful. For example, the introduction of bulky groups at this position has been shown to enhance antifungal activity, a principle that can be extrapolated to anticancer drug design to improve target binding.[2]

-

Hybrid Molecules: The strategy of creating hybrid molecules by linking the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinone or pyridinone, has yielded compounds with significant antiproliferative activity.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |

| Compound 13 | HCT116 | 6.43 ± 0.72 | EGFR inhibitor | [4] |

| A549 | 9.62 ± 1.14 | [4] | ||

| A375 | 8.07 ± 1.36 | [4] | ||

| Compound 20 | HepG2 | 9.99 | VEGFR-2 inhibitor | [4] |

| HCT-116 | 7.44 | [4] | ||

| MCF-7 | 8.27 | [4] | ||

| Compound 40 | A549 | 3.55 | CDK2 inhibitor | [4] |

| MCF-7 | 3.17 | [4] | ||

| Hep3B | 4.32 | [4] | ||

| OMS5 | A549 | 22.13 | PI3Kγ inhibition (not the main mechanism) | [3][7] |

| MCF-7 | 27.65 | [3] | ||

| OMS14 | A549 | 61.03 | PI3Kγ inhibition (not the main mechanism) | [3][7] |

| MCF-7 | 45.28 | [3] |

Key Signaling Pathways in Anticancer Action

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent pathways targeted is the PI3K/AKT/mTOR pathway.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Benzothiazolamine, 5-(methylthio)-

Introduction

2-Benzothiazolamine, 5-(methylthio)- is a heterocyclic aromatic compound containing a benzothiazole core structure. The analytical characterization of this molecule is essential for its identification, purity assessment, and quantification in various matrices. This document provides an overview of potential analytical techniques and detailed protocols for its characterization, based on methods used for analogous compounds.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for 2-Benzothiazolamine, 5-(methylthio)- is presented below. These values are estimations and should be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C₈H₈N₂S₂ |

| Molecular Weight | 196.29 g/mol |

| LogP | ~2.0-2.5 |

| pKa | ~4.5-5.5 (amine) |

| Melting Point | Not available |

| Boiling Point | Not available |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of 2-Benzothiazolamine, 5-(methylthio)-. Due to its predicted moderate lipophilicity, a reverse-phase HPLC method is recommended.

Application Note: Reverse-Phase HPLC-UV Analysis

This method is suitable for the routine analysis and purity determination of 2-Benzothiazolamine, 5-(methylthio)-.

Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | ~254 nm or determined by UV scan |

Experimental Protocol: HPLC-UV Method

-

Standard Preparation:

-

Prepare a stock solution of 2-Benzothiazolamine, 5-(methylthio)- at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing 2-Benzothiazolamine, 5-(methylthio)- in the mobile phase to an estimated concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak corresponding to 2-Benzothiazolamine, 5-(methylthio)-.

-

-

Data Processing:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 2-Benzothiazolamine, 5-(methylthio)- in the samples using the calibration curve.

-

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of the molecular weight of 2-Benzothiazolamine, 5-(methylthio)-. Coupling HPLC with MS (LC-MS) allows for the separation and sensitive detection of the compound in complex mixtures.

Application Note: LC-MS Analysis

Principle: The analyte is separated by HPLC and then introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and structure.

Instrumentation:

-

LC-MS system (e.g., with a quadrupole or time-of-flight analyzer)

-

Electrospray Ionization (ESI) source

MS Conditions (Starting Point):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas Flow | 600 L/hr |

| Desolvation Temperature | 350 °C |

| Source Temperature | 120 °C |

| Mass Range | m/z 50-500 |

Expected Mass Spectra

For 2-Benzothiazolamine, 5-(methylthio)- (C₈H₈N₂S₂), the expected exact mass is 196.0183. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺.

| Ion | Calculated m/z |

| [M+H]⁺ | 197.0256 |

| [M+Na]⁺ | 219.0075 |

Fragmentation of the parent ion can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of 2-Benzothiazolamine, 5-(methylthio)-. Both ¹H and ¹³C NMR spectra should be acquired.

Application Note: ¹H and ¹³C NMR Analysis

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

NMR Parameters (Starting Point):

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard zg30 | Standard zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2 s | 2 s |

Predicted ¹H NMR Chemical Shifts

The following are predicted chemical shifts for the protons of 2-Benzothiazolamine, 5-(methylthio)-. Actual values may vary depending on the solvent and other experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (3 protons) | 6.8 - 7.5 | Multiplets |

| -NH₂ | 5.0 - 6.0 | Broad singlet |

| -S-CH₃ | 2.4 - 2.6 | Singlet |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

-

Application Notes and Protocols for the HPLC Analysis of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2-aminobenzothiazole derivatives using High-Performance Liquid Chromatography (HPLC). These methods are essential for purity assessment, quantitative analysis, and characterization of this important class of heterocyclic compounds, which are widely investigated for their potential therapeutic properties.

Introduction

2-Aminobenzothiazole and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] As with any drug development process, the ability to accurately and reliably analyze these compounds is crucial. HPLC is a powerful and versatile technique for the separation, identification, and quantification of 2-aminobenzothiazole derivatives. This document outlines two distinct HPLC-based methods applicable to this class of compounds.

Data Presentation

Quantitative Analysis of Biological Activity

While HPLC is primarily used for the separation and quantification of compounds in a sample, the biological activity of these compounds is a key driver for their synthesis and analysis. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2-aminobenzothiazole derivatives against various targets, as reported in the literature. This data is critical for structure-activity relationship (SAR) studies.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Rilu-1 | HK853 | 7.15 | [4] |

| Rilu-2 | HK853 | 1.21 | [5] |

| Rilu-4 | HK853 | 8.3 | [4] |

| Rilu-6 | HK853 | 15.1 | [4] |

| C-14 | HK853 | 2.28 | [4] |

| C-15 | HK853 | 46.8 | [4] |

| C-16 | HK853 | 50.1 | [4] |

| C-17 | HK853 | 119 | [4] |

| C-18 | HK853 | 21.0 | [4] |

| OMS5 | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | 22.13 - 61.03 | [1] |

| OMS14 | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | 22.13 - 61.03 | [1] |

| Compound 1n | Candida albicans | 4 µg/mL (MIC) | [2] |

| Compound 1o | Candida parapsilosis | 4 µg/mL (MIC) | [2] |

Experimental Protocols

Two distinct methods are presented below. Method 1 is a general-purpose HPLC-UV method suitable for routine purity checks and quantification. Method 2 is a more sensitive and selective LC-MS/MS method, ideal for complex matrices and trace-level analysis.

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is adapted from a method developed for the analysis of a novel aminothiazole derivative and is broadly applicable to other 2-aminobenzothiazole derivatives.[6]

Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Materials:

-

Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.[6]

-

Mobile Phase B: 0.1% v/v Orthophosphoric Acid in Acetonitrile.[6]

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

2-Aminobenzothiazole derivative standards and samples

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade water.

-

Prepare Mobile Phase B by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

-

-

Sample Preparation:

-

Prepare a stock solution of the 2-aminobenzothiazole derivative standard in the sample solvent at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution.

-

Prepare samples by dissolving them in the sample solvent to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (sample solvent) to ensure no carryover.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Integrate the peak area of the analyte in both standards and samples.

-

-

Data Processing:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the 2-aminobenzothiazole derivative in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

-

Method 2: LC-MS/MS Analysis of Benzothiazole Derivatives

This method is based on a published protocol for the analysis of benzothiazole derivatives in environmental samples and is suitable for high-sensitivity and high-selectivity applications.[3]

Objective: To identify and quantify 2-aminobenzothiazole derivatives in complex matrices.

Instrumentation:

-

LC-MS/MS system (e.g., Sciex API 2000 or equivalent) with an electrospray ionization (ESI) source.[3]

-

Data acquisition and processing software.

Materials:

-

Column: ACE 3 C8, 50 x 2.1 mm.[3]

-

Mobile Phase A: 0.1% formic acid in H2O.[3]

-

Mobile Phase B: 0.1% formic acid in MeCN.[3]

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

2-Aminobenzothiazole derivative standards and samples

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

-

Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

-

Degas both mobile phases.

-

-

Sample Preparation:

-

Prepare standard and sample solutions as described in Method 1. For complex matrices, a solid-phase extraction (SPE) or other sample cleanup step may be necessary.

-

-

Chromatographic Conditions:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 5.0 | 50 |

| 10.0 | 95 |

| 23.0 | 95 |

| 23.1 | 5 |

| 28.1 | 5 |

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Spray Voltage: +4200V[3]

-

Ion Source Temperature: 120°C[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined for each specific 2-aminobenzothiazole derivative. This involves identifying the precursor ion (M+H)+ and a suitable product ion. For the parent 2-aminobenzothiazole, a potential transition could be based on its molecular weight.

-

-

Analysis and Data Processing:

-

Equilibrate the system.

-

Inject standards to establish retention time and optimize MS parameters.

-

Inject samples.

-

Process the data using the instrument's software to identify and quantify the target analytes based on their retention times and specific MRM transitions.

-

Visualizations

Caption: General workflow for HPLC analysis.

Caption: Components of a typical HPLC system.

Caption: Logical flow of drug discovery process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. mac-mod.com [mac-mod.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]